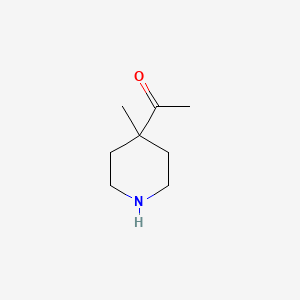
1-(4-Methylpiperidin-4-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-4-YL)ethan-1-one typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylpiperidin-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-4-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperidin-4-YL)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing biochemical and physiological processes. For example, it has a high affinity for the dopamine transporter, which regulates dopamine levels in the brain. It also interacts with the sigma-1 receptor, involved in neuronal excitability and synaptic plasticity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methylpiperidin-4-yl)ethan-1-one: Similar in structure but differs in the position of the methyl group.
1-(1-Methylpiperidin-4-yl)ethan-1-amine: An amine derivative with different functional properties.
1-(1-Methylpiperidin-4-yl)ethan-1-ol: An alcohol derivative with distinct chemical behavior.
Uniqueness
1-(4-Methylpiperidin-4-YL)ethan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |
Clave InChI |
XAPBEGNYJBUIGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCNCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















